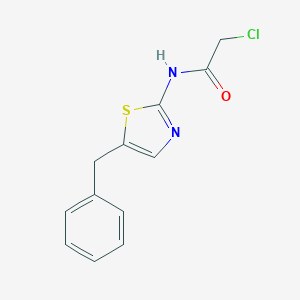
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” is a chemical compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol . The IUPAC name for this compound is N-(5-benzyl-1,3-thiazol-2-yl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” has been confirmed by various spectroscopic techniques such as IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Physical And Chemical Properties Analysis
“N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide” has a molecular weight of 232.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 232.06703418 g/mol . The topological polar surface area of the compound is 70.2 Ų .Scientific Research Applications
Synthetic Utilities and Biological Activities
The literature reveals extensive studies on the synthesis, structural modification, and pharmacological evaluation of benzothiazole derivatives, underscoring their importance in drug development and therapeutic interventions. Benzothiazoles, including compounds structurally similar to "N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide," are explored for their potential in treating various diseases due to their broad spectrum of biological activities.
Synthetic Approaches : The synthesis of benzothiazoles and related compounds, including benzimidazoles and quinoxalines, involves condensation reactions with o-phenylenediamines and various electrophilic reagents. These methodologies enable the development of compounds with potential biological applications (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Agents : Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Certain compounds demonstrated significant anti-inflammatory activity, highlighting the therapeutic potential of benzothiazole scaffolds in developing alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).
Chloroacetamide Research : Investigations into the primary target of chloroacetamides have shown that these compounds, by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), could provide insights into developing new herbicides with specific modes of action (Böger et al., 2000).
Chemotherapeutic Potential : Benzothiazole derivatives have been explored for their chemotherapeutic potential, particularly in anticancer research. The structural simplicity and pharmacological versatility of benzothiazoles facilitate the synthesis of compounds with promising antitumor activities (Kamal et al., 2015; Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
The primary targets of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide are tumor cell lines . The compound has been found to exhibit cytotoxic activity towards specific tumor cell lines, including human hepatocarcinoma HepG2, rat glioma C6, human glioblastoma T98G, and human promyelocytic leukemia HL-60 .
Mode of Action
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide interacts with its targets by inducing cytotoxicity . The compound’s cytotoxic activity is enhanced when it is conjugated with polymeric carriers based on polyethylene glycol (PEG) . This conjugation increases the compound’s solubility, improving its delivery to the target cells .
Biochemical Pathways
The compound’s cytotoxic activity suggests that it may interfere with the cellular processes essential for the survival and proliferation of tumor cells .
Pharmacokinetics
The use of peg-based polymeric carriers to deliver the compound suggests an attempt to improve its bioavailability .
Result of Action
The result of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide’s action is the induction of cytotoxicity in specific tumor cell lines . The compound, especially when conjugated with PEG-based polymeric carriers, exhibits a higher level of cytotoxicity towards these cell lines than the pure (unconjugated) compound .
Action Environment
The action of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide can be influenced by various environmental factors. For instance, the compound’s solubility, and thus its bioavailability and efficacy, can be improved by conjugating it with PEG-based polymeric carriers . .
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXGLKACLBGNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide | |
CAS RN |
301306-13-8 |
Source


|
| Record name | N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1]benzofuro[2',3':3,4]cyclobuta[1,2-b][1]benzofuran-4c,9c(4bH,9bH)-dicarbonitrile](/img/structure/B372222.png)
![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)
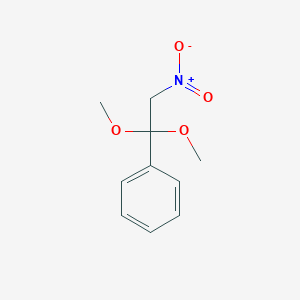




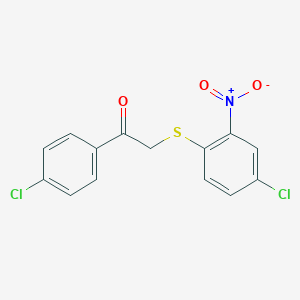
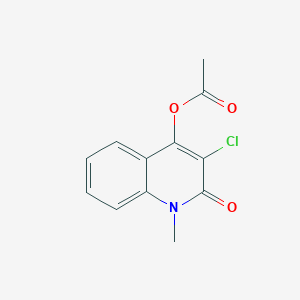
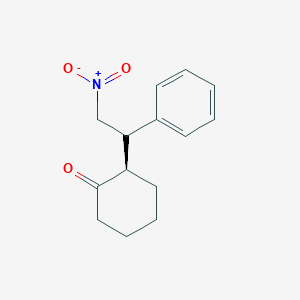



![11b-hydroxy-6b,7,8,9,10,11,11a,11b-octahydrocyclohepta[3,4]cyclobuta[1,2-c]chromen-6(6aH)-one](/img/structure/B372250.png)